Chlorfenapyr-d7

Analytical Chemistry LC-MS/MS Method Validation

Chlorfenapyr-d7 is a 98% pure, isotopically labeled internal standard for GC-MS/LC-MS quantification. Unlike structural analogs, it co-elutes with chlorfenapyr to correct matrix effects and improve reproducibility. Ideal for clinical toxicology and environmental residue analysis.

Molecular Formula C15H11BrClF3N2O
Molecular Weight 414.65 g/mol
Cat. No. B10860689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorfenapyr-d7
Molecular FormulaC15H11BrClF3N2O
Molecular Weight414.65 g/mol
Structural Identifiers
SMILESCCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3/i1D3,2D2,8D2
InChIKeyCWFOCCVIPCEQCK-HBDSRZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorfenapyr-d7 Deuterated Internal Standard: Analytical Grade Specifications for Chlorfenapyr Quantification


Chlorfenapyr-d7 is a stable isotopically labeled analog of the pyrrole pro-insecticide chlorfenapyr, wherein seven deuterium atoms are substituted at the 1-ethoxymethyl moiety (molecular formula: C15H4D7BrClF3N2O, molecular weight: 414.66 g/mol). The compound is specifically synthesized and certified for use as an internal standard in quantitative analytical workflows employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [1]

Why Non-Isotopic Internal Standards Cannot Substitute for Chlorfenapyr-d7 in LC-MS/MS Quantification


In LC-MS/MS quantification of chlorfenapyr in complex biological or environmental matrices, the use of structurally similar but chemically distinct internal standards (e.g., warfarin, fipronil, or pyriproxyfen) introduces variable ion suppression/enhancement effects and differential extraction recovery. [1] Such structural analogs exhibit different chromatographic retention times, distinct ionization efficiencies, and non-identical partitioning behavior during sample preparation, resulting in inadequate compensation for matrix effects and reduced quantitative accuracy. Only a stable isotopically labeled analog such as Chlorfenapyr-d7—which is chemically identical to the target analyte and co-elutes with it—can correct for these sample-to-sample variations and provide the analytical reproducibility required for regulatory compliance, clinical toxicology, and residue monitoring studies. [2]

Quantitative Differentiation of Chlorfenapyr-d7: Comparative Performance Evidence for Procurement Decisions


Isotopic Purity Benchmark: 99% ²H Enrichment Specification for Chlorfenapyr-d7

Chlorfenapyr-d7 is supplied with a specified isotopic enrichment of 99% ²H (deuterium) at the 1-ethoxymethyl-d7 position. This level of enrichment ensures that the residual unlabeled chlorfenapyr (≤1%) in the internal standard preparation contributes negligible interference to the analyte signal, enabling accurate quantification across a linear dynamic range without necessitating correction factors for isotopic cross-contamination. In contrast, generic or lower-purity deuterated internal standards (e.g., those with 95-98% enrichment) can introduce measurable baseline elevation at the analyte channel, artificially compressing the lower limit of quantification (LLOQ) and requiring post-hoc correction algorithms.

Analytical Chemistry LC-MS/MS Method Validation

Enhanced Quantitative Accuracy via Chlorfenapyr-d7 Internal Standard: Reduction of Matrix-Induced Bias

Stable isotopically labeled internal standards (SIL-IS) such as Chlorfenapyr-d7 have been widely demonstrated to reduce matrix effects and provide reproducible, accurate recoveries in LC-MS/MS assays compared to the use of structurally related internal standards. The chemical equivalence between Chlorfenapyr-d7 and chlorfenapyr ensures identical extraction recovery, chromatographic retention time, and ionization efficiency. Consequently, any matrix-induced ion suppression or enhancement affects both the analyte and the internal standard proportionally, normalizing the analyte/IS response ratio. [1] This stands in direct contrast to structural analog IS approaches, where differential behavior can produce matrix effect factors (MEF) deviating significantly from unity.

Bioanalysis Method Validation Matrix Effects

Critical Differentiation for Metabolic Tracing: Chlorfenapyr-d7 vs. Unlabeled Chlorfenapyr

Chlorfenapyr functions as a pro-insecticide requiring in vivo metabolic conversion by N-dealkylation to the active metabolite tralopyril (CL 303268). [1] Studies in mice demonstrate that chlorfenapyr is rapidly converted to tralopyril after oral administration, with the metabolite exhibiting significantly higher AUC, Cmax, and longer tissue half-life than the parent compound (P < 0.05). Chlorfenapyr-d7 enables definitive discrimination between parent chlorfenapyr and the active tralopyril metabolite in complex biological matrices via the +7 Da mass shift provided by the deuterium label. This isotopic mass difference is essential for accurate metabolic profiling, as the two species share chromatographic retention characteristics but require discrete quantitation channels. Unlabeled chlorfenapyr cannot serve this tracer function; it is indistinguishable from the endogenous analyte being studied.

Metabolism Toxicokinetics Metabolite Profiling

Chlorfenapyr-d7 Mass Shift Adequacy: +7 Da Separation from Analyte

A suitable internal standard requires a mass difference of three or more mass units relative to the analyte to avoid spectral overlap with the naturally occurring isotopic distribution of the target molecule. Chlorfenapyr-d7 provides a +7 Da mass shift (from ~408 Da for unlabeled chlorfenapyr to ~415 Da for the d7 analog), which exceeds the minimum recommended separation by a factor of >2. This substantial mass difference eliminates cross-talk interference between the analyte and internal standard MS channels, ensuring unambiguous integration and quantification even at low signal intensities. Alternative deuterated internal standards with only 3-4 deuterium atoms may still exhibit overlap with the analyte's M+2 or M+3 isotopic peaks in complex matrices, requiring deconvolution algorithms.

Mass Spectrometry Internal Standard Design Method Development

High-Value Application Scenarios for Chlorfenapyr-d7 Procurement


Clinical Toxicology: Quantification of Chlorfenapyr and Tralopyril in Human Plasma

Chlorfenapyr-d7 is employed as the internal standard in validated LC-MS/MS methods for the simultaneous determination of chlorfenapyr and its active metabolite tralopyril in human plasma samples. [1] This application is critical for clinical management of acute chlorfenapyr poisoning, where plasma tralopyril concentrations correlate with patient mortality outcomes and guide therapeutic intervention. The use of Chlorfenapyr-d7 ensures accurate quantitation at clinically relevant LLOQs (e.g., 5 ng/mL for chlorfenapyr) across 72+ clinical samples. [1]

Pesticide Residue Monitoring in Food and Agricultural Commodities

Chlorfenapyr-d7 is the recommended internal standard for GC-MS and LC-MS/MS methods quantifying chlorfenapyr residues in food matrices including squash, okra, tea, and tomato. [1] [2] The use of the deuterated internal standard corrects for matrix effects encountered in complex vegetable extracts, enabling compliance with regulatory maximum residue limits (MRLs) and supporting dietary risk assessments. Method validation studies demonstrate that employing appropriate internal standardization yields recovery ranges of 90-112% in tomato matrices. [2]

Toxicokinetic and Metabolism Studies in Preclinical Models

In rodent toxicokinetic investigations, Chlorfenapyr-d7 enables precise quantification of parent chlorfenapyr and the active metabolite tralopyril across multiple biological matrices (plasma, urine, feces, and tissues). [1] This is essential for characterizing the rapid metabolic conversion of chlorfenapyr to tralopyril (P < 0.05), establishing tissue distribution profiles, and determining toxicokinetic parameters (t₁/₂, AUC, Cmax) that inform human health risk assessments. [1]

Environmental Fate and Dissipation Studies

Chlorfenapyr-d7 serves as an internal standard for methods quantifying chlorfenapyr dissipation kinetics in agricultural field trials, enabling accurate measurement of half-life values (t₁/₂ = 0.2 to 6.58 days) in crop matrices. [1] The deuterated internal standard corrects for environmental matrix effects, ensuring reliable determination coefficients (R² > 0.99) for dissipation curve fitting. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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